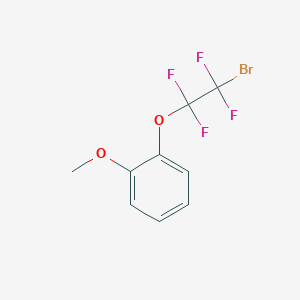

2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole

Overview

Description

“2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole” is a chemical compound with the CAS Number: 220004-17-1 . It is also known as 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-methoxybenzene, and beta-Bromo-2-methoxy-alpha,alpha,beta,beta-tetraflurophenetole . The compound is a liquid at ambient temperature .

Molecular Structure Analysis

The molecular formula of “2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole” is C7BrF15O2 . The molecular weight of the compound is 480.96 .Physical And Chemical Properties Analysis

“2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole” is a colorless to almost colorless clear liquid .Scientific Research Applications

Environmental Impact

- Organohalogens in the Marine Troposphere: Halogenated methoxybenzenes (anisoles), including bromoanisoles, have been identified in the marine troposphere, suggesting a mix of biogenic and anthropogenic origins. The study analyzed various halogenated anisoles in the Eastern Atlantic Ocean, highlighting the environmental presence and potential impact of these compounds (Führer & Ballschmiter, 1998).

Molecular and Structural Analysis

Supramolecular Interactions in Anisole Derivatives

A study on anisole building blocks, including bromomethyl pendants, revealed the influence of Br atoms on molecular structures and packing behavior. The research showed significant changes in molecular interactions mediated by Br atoms (Nestler, Schwarzer, & Gruber, 2018).

Vibrational Spectra and Torsional Barriers

Research on anisole and its halogen derivatives, including bromoanisoles, provided insights into their vibrational spectra and torsional barriers. This study contributes to understanding the physical properties of these molecules (Owen & Hester, 1969).

Chemical Reactions and Synthesis

Electrochemical Fluorination

A study on the electrochemical fluorination of aromatic compounds, including anisole, explored the synthesis of various fluorinated derivatives. This research contributes to the understanding of chemical reactions involving halogenated anisoles (Shainyan & Danilevich, 2006).

Anodic Bromination of Anisole

Research on the anodic bromination of anisole highlighted the regio-selectivity and efficiency of the bromination process, relevant to the synthesis of bromoanisoles (Taniguchi, Yano, Yamaguchi, & Yasukouchi, 1982).

Nuclear Magnetic Resonance (NMR) Studies

NMR Spectroscopy of Fluorinated Ethanes

A study using NMR spectroscopy investigated the structure and bond rotational potential of fluorinated ethanes, including bromo- and iodo-tetrafluoroethane. This research aids in understanding the molecular structure and dynamics of similar compounds (Emsley, Longeri, Merlet, Pileio, & Suryaprakash, 2006).

Visible-Light-Induced Fluoroalkylation

Research on the fluoroalkylation of anilines with BrCF2CF2Br provides insights into the synthesis of bromo and tetrafluoroethyl arenes. This study demonstrates the potential of such reactions for the synthesis of functional molecules (Kong, Jiang, Huang, Lou, Li, & He, 2017).

Safety and Hazards

properties

IUPAC Name |

1-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF4O2/c1-15-6-4-2-3-5-7(6)16-9(13,14)8(10,11)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBBPTSCMLAFKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC(C(F)(F)Br)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Tert-butyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2951956.png)

![3-allyl-8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2951962.png)

![1-(3,4-Dichlorophenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2951965.png)

![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2951967.png)

![(8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B2951971.png)

![methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate](/img/no-structure.png)

![N-(3-methoxypropyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2951977.png)